molecular formula C20H19ClFNO5S B12199432 2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B12199432
M. Wt: 439.9 g/mol
InChI Key: YBMYXTDDBHLUAL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and both chlorophenyl and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 2-(4-chlorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylate is unique due to its combination of chlorophenyl, fluorophenyl, and piperidine carboxylate moieties.

Properties

Molecular Formula

C20H19ClFNO5S

Molecular Weight

439.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C20H19ClFNO5S/c21-16-3-1-14(2-4-16)19(24)13-28-20(25)15-9-11-23(12-10-15)29(26,27)18-7-5-17(22)6-8-18/h1-8,15H,9-13H2

InChI Key

YBMYXTDDBHLUAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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